molecular formula C18H16BrN3O3 B11066260 (5-amino-4-bromo-3-phenyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone

(5-amino-4-bromo-3-phenyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11066260
M. Wt: 402.2 g/mol
InChI Key: RCMOZWIDDIEOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-amino-4-bromo-3-phenyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone is a heterocyclic organic compound It features a pyrazole ring substituted with amino, bromo, and phenyl groups, and a methanone group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-4-bromo-3-phenyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution Reactions: The amino and bromo groups are introduced through substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The phenyl and dimethoxyphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular scaffolds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of dyes, pigments, and functional materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(3-(piperidin-4-yloxy)phenyl)methanone
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

The presence of both amino and bromo groups on the pyrazole ring, along with the dimethoxyphenyl methanone moiety, provides unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C18H16BrN3O3

Molecular Weight

402.2 g/mol

IUPAC Name

(5-amino-4-bromo-3-phenylpyrazol-1-yl)-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C18H16BrN3O3/c1-24-13-9-8-12(10-14(13)25-2)18(23)22-17(20)15(19)16(21-22)11-6-4-3-5-7-11/h3-10H,20H2,1-2H3

InChI Key

RCMOZWIDDIEOMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=C(C(=N2)C3=CC=CC=C3)Br)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.